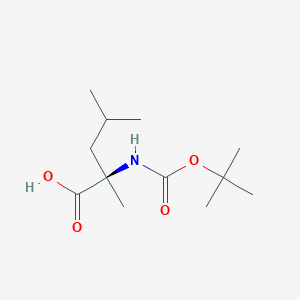
9,10-Dimethoxyphenanthrene
概要
説明
9,10-Dimethoxyphenanthrene is an organic compound belonging to the phenanthrene family It is characterized by the presence of two methoxy groups attached to the 9th and 10th positions of the phenanthrene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethoxyphenanthrene typically involves the methylation of 9,10-phenanthrenequinone. One common method includes the use of sodium dithionite, tetrabutylammonium bromide, and dimethyl sulfate in a mixture of tetrahydrofuran and water. The reaction is carried out under controlled conditions to ensure the selective formation of the dimethoxy derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 9,10-Dimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinones, while substitution reactions can introduce halogens or nitro groups at specific positions on the phenanthrene ring .
科学的研究の応用
9,10-Dimethoxyphenanthrene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives and is used in studies of aromaticity and electronic properties.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of aromatic compounds with biological macromolecules.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its stable aromatic structure.
作用機序
The mechanism by which 9,10-Dimethoxyphenanthrene exerts its effects is primarily through its interactions with cellular components. In biological systems, it can modulate the activity of enzymes and receptors, influencing various signaling pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of nuclear factor-kB (NF-kB) activation, which reduces the expression of pro-inflammatory cytokines .
類似化合物との比較
- 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol
- 9,10-Diphenylmethylenedioxyphenanthrene
- 3,6-Diacetyl-9,10-dimethoxyphenanthrene
Comparison: Compared to these similar compounds, 9,10-Dimethoxyphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For example, the presence of methoxy groups at the 9th and 10th positions enhances its stability and electron-donating properties, making it more suitable for certain applications in materials science and medicinal chemistry .
特性
IUPAC Name |
9,10-dimethoxyphenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(15)18-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVPDHZJHULKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl7-(2-hydroxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3237561.png)
![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate 1,1-Dioxide](/img/structure/B3237569.png)
![Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B3237571.png)
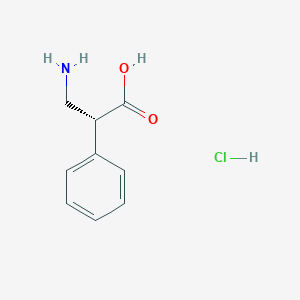
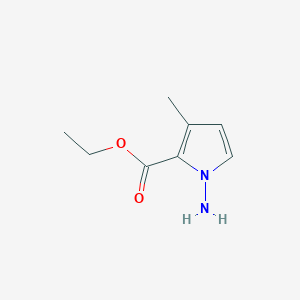
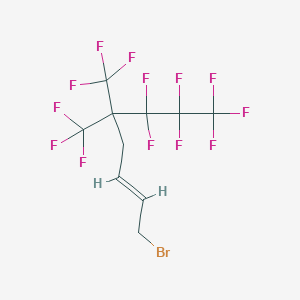
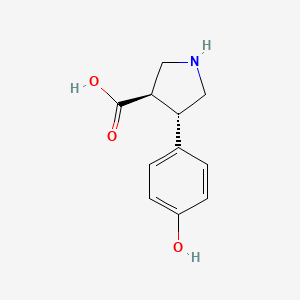
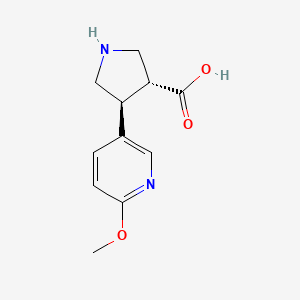
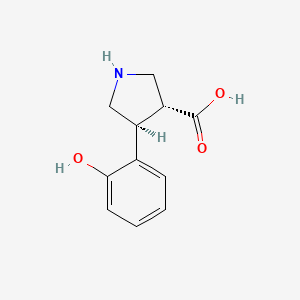
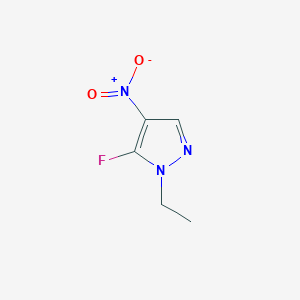
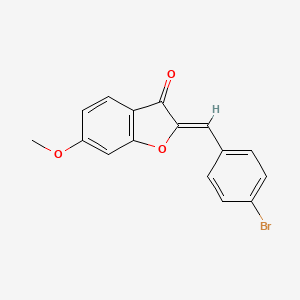
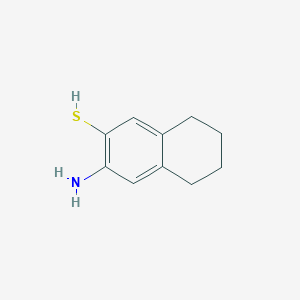
![3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3237639.png)
